

Analytical methods for 4-Hydroxy-3-(trifluoromethyl)benzonitrile characterization

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Compound of Interest

Compound Name:	4-Hydroxy-3-(trifluoromethyl)benzonitrile
Cat. No.:	B051966

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An application note on the analytical methods for the characterization of **4-Hydroxy-3-(trifluoromethyl)benzonitrile**.

Application Note: Characterization of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction **4-Hydroxy-3-(trifluoromethyl)benzonitrile**, with the chemical formula C₈H₄F₃NO, is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.^[1] Its purity, identity, and stability are critical for ensuring the quality and efficacy of final products. This document provides a comprehensive overview of the analytical methods for the complete characterization of this compound, including detailed experimental protocols and data presentation.

Physicochemical Properties A summary of the key physicochemical properties of **4-Hydroxy-3-(trifluoromethyl)benzonitrile** is presented below. These properties are fundamental for the development of analytical methods.

Property	Value	Reference
Molecular Formula	C8H4F3NO	[1] [2] [3]
Molecular Weight	187.12 g/mol	[1] [3]
CAS Number	124811-71-8	[2]
Appearance	White to cream or pale brown powder	[1] [2]
Melting Point	170-176 °C	[1] [2]
Solubility	Insoluble in water; slightly soluble in Chloroform, DMSO, and Methanol	[1]
pKa (Predicted)	5.85 ± 0.43	[1]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of **4-Hydroxy-3-(trifluoromethyl)benzonitrile** and identifying any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities that may be present in the sample. [\[4\]](#)[\[5\]](#)

Experimental Protocol

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **4-Hydroxy-3-(trifluoromethyl)benzonitrile** sample.

- Dissolve in 10 mL of a suitable solvent like methanol or acetone to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
- GC Conditions:
 - Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 µL (with a split ratio of 20:1).
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
- MS Conditions:
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-450.

Data Presentation

Parameter	Expected Value
Purity Assay	≥98.0% [2]
Molecular Ion (M+)	m/z 187
Key Fragment Ions	To be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds and is the preferred method for routine quality control and purity analysis.[\[4\]](#) A reverse-phase method is suitable for this compound.[\[6\]](#)

Experimental Protocol

- Instrumentation: An HPLC system with a UV detector.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample.
 - Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
 - Filter through a 0.45 μ m syringe filter.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 μ L.

Data Presentation

Parameter	Expected Value
Retention Time	To be determined experimentally.
Purity (by area %)	$\geq 98.0\%$

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are used to confirm the chemical structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol

- Instrumentation: 400 MHz NMR Spectrometer.[\[7\]](#)
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Analysis:
 - Acquire ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra.
 - Use Tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR.[\[7\]](#)

Predicted Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity
^1H NMR	~10-11	Singlet (Ar-OH)
	~7.0-8.0	Multiplets (Ar-H)
^{13}C NMR	~160	Ar-C-OH
	~115-140	Ar-C
	~118	-CN
	~123 (q)	-CF ₃
^{19}F NMR	~ -60 to -65	Singlet (-CF ₃)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.[8]

Experimental Protocol

- Instrumentation: FTIR Spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.
- Analysis: Record the spectrum from 4000 to 400 cm^{-1} .

Characteristic Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
Aromatic C-H stretch	3000-3100
C≡N stretch (nitrile)	2220-2240
Aromatic C=C stretch	1450-1600
C-F stretch (trifluoromethyl)	1100-1350 (strong)
C-O stretch (hydroxyl)	1200-1260

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution analysis.

Experimental Protocol

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Infuse the solution directly into the mass spectrometer.
- Analysis: Acquire spectra in both positive and negative ion modes.

Predicted Mass-to-Charge Ratios (m/z)

Adduct	Predicted m/z	Reference
[M+H] ⁺	188.03178	[9]
[M+Na] ⁺	210.01372	[9]
[M-H] ⁻	186.01722	[9]

Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability, melting point, and decomposition profile of the compound.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of the melting point.[12]

Experimental Protocol

- Instrumentation: Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[13]
- Analysis:
 - Atmosphere: Nitrogen at a flow rate of 50 mL/min.
 - Temperature Program: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[14]

Experimental Protocol

- Instrumentation: Thermogravimetric Analyzer.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic or platinum TGA pan.[13]
- Analysis:
 - Atmosphere: Nitrogen at a flow rate of 20 mL/min.

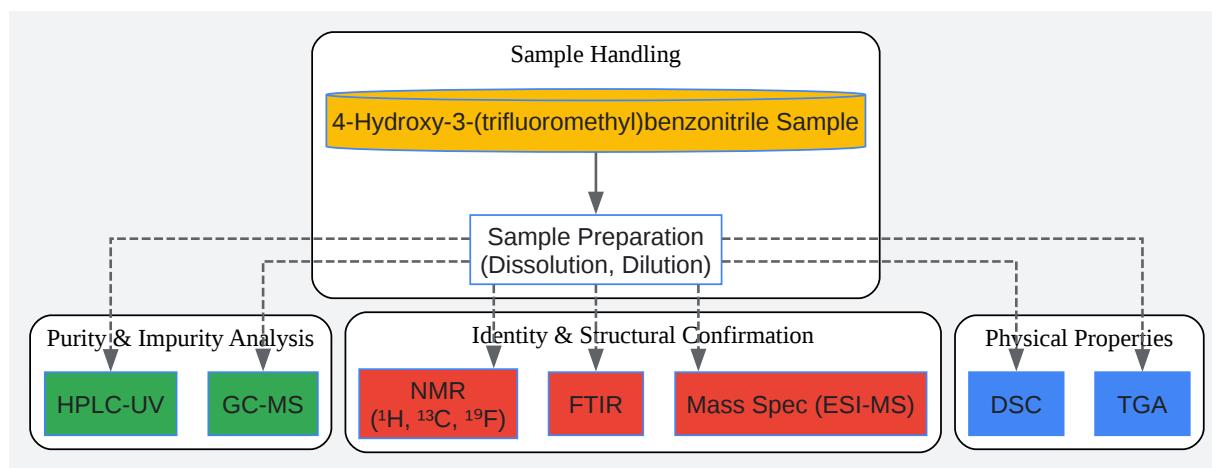
- Temperature Program: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.[13]

Data Presentation

Parameter	Method	Expected Value
Melting Point (Onset)	DSC	~170-176 °C
Decomposition Temp (Onset)	TGA	> 250 °C (Illustrative)
Residue at 600 °C	TGA	< 2% (in inert atmosphere)

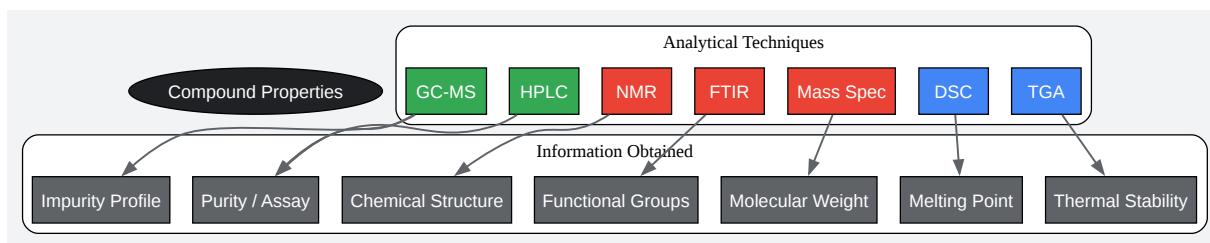
Visualizations

The following diagrams illustrate the analytical workflow and the relationship between the techniques and the information they provide.



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Caption: Analytical workflow for the characterization of **4-Hydroxy-3-(trifluoromethyl)benzonitrile**.



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Caption: Relationship between analytical techniques and the data obtained for the compound.

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